Bromoformonitrile oxide

Description

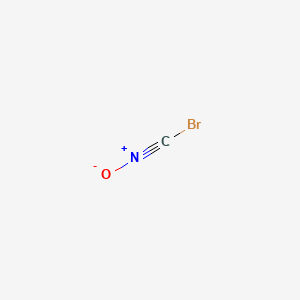

Structure

3D Structure

Properties

CAS No. |

74213-25-5 |

|---|---|

Molecular Formula |

CBrNO |

Molecular Weight |

121.92 g/mol |

IUPAC Name |

bromoformonitrile oxide |

InChI |

InChI=1S/CBrNO/c2-1-3-4 |

InChI Key |

OPEBOTYCWHBJJL-UHFFFAOYSA-N |

Canonical SMILES |

C(#[N+][O-])Br |

Origin of Product |

United States |

Advanced Methodologies for Bromoformonitrile Oxide Generation

Gas-Phase Generation Techniques for Spectroscopic and Mechanistic Studies

The study of transient, unstable molecules like bromoformonitrile oxide in the gas phase provides invaluable data on their fundamental properties, such as molecular structure, electronic states, and vibrational modes. High-vacuum techniques are essential to prevent intermolecular reactions, such as dimerization.

Pyrolytic Generation from Dibromoformaldoxime

Flash vacuum pyrolysis (FVP) of a suitable precursor is a powerful method for producing highly reactive species in the gas phase. For this compound, dibromoformaldoxime (Br₂C=NOH) serves as an effective precursor. litres.ru The generation is achieved by passing gaseous dibromoformaldoxime through a heated quartz tube.

The pyrolysis of dibromoformaldoxime begins at approximately 300°C, with an abundant yield of BrCNO observed at temperatures around 500°C. rushim.ru Increasing the temperature further can lead to the subsequent destruction of the desired product into smaller fragments like CO, CO₂, and HCNO. rushim.ru The gaseous mixture produced is then directly analyzed by various spectroscopic methods. Low-resolution infrared and photoelectron spectroscopy, coupled with ab initio calculations, have been instrumental in characterizing BrCNO and suggesting its quasilinear nature. litres.ru High-resolution spectroscopic techniques, including millimeter-wave spectroscopy, have provided more precise data on its rotational spectrum and bending potential. litres.ru

| Parameter | Value/Description | Source(s) |

| Precursor | Dibromoformaldoxime (Br₂C=NOH) | litres.ru |

| Technique | Flash Vacuum Pyrolysis (FVP) | litres.ru |

| Optimal Temperature | ~500°C | rushim.ru |

| Decomposition Onset | ~300°C | rushim.ru |

| Characterization Methods | Infrared Spectroscopy, Photoelectron Spectroscopy, Millimeter-wave Spectroscopy | litres.rurushim.ru |

| Observed Byproducts | CO, CO₂, HCNO, HNCO | rushim.ru |

Chemical Generation from Dibromoformaldoxime (e.g., with HgO(s), NH₃(g))

This compound can also be generated in the gas phase through chemical reactions at or near room temperature, avoiding the high temperatures associated with pyrolysis. This involves reacting gaseous dibromoformaldoxime with a suitable solid or gaseous reagent. litres.ruscribd.com Two notable reagents for this transformation are solid mercury(II) oxide (HgO(s)) and gaseous ammonia (B1221849) (NH₃(g)). litres.ru

These reactions are also conducted in a flow system where the gaseous precursor is passed over or mixed with the reagent. The reaction with ammonia is reported to be rapid, often requiring an excess of NH₃ to ensure complete consumption of the oxime precursor. litres.ru A common byproduct in the ammonia-mediated reaction is brominated cyanamide (B42294) (BrCN). litres.ru Like the pyrolytic method, the products of these chemical generations are characterized in the gas phase using techniques such as HeI photoelectron spectroscopy and photoionization mass spectroscopy. litres.ru

| Reagent | Phase | Key Observations | Source(s) |

| Mercury(II) oxide | Solid (s) | Effective for generating BrCNO from the precursor. | litres.ruscribd.com |

| Ammonia | Gas (g) | The reaction is rapid; an excess of NH₃ is often required. | litres.ruscribd.com |

In Situ Generation for Synthetic Applications

For synthetic purposes, nitrile oxides are typically generated in situ in a solution containing a dipolarophile. This strategy ensures that the reactive nitrile oxide is trapped as it is formed, minimizing its dimerization or decomposition. ijpcbs.com The Huisgen 1,3-dipolar cycloaddition is the most prominent application, yielding five-membered heterocyclic compounds like isoxazoles and isoxazolines. ijpcbs.comscribd.com

Base-Mediated Dehydrohalogenation of Hydroximoyl Halides

The most common and versatile method for the in situ generation of nitrile oxides is the base-mediated dehydrohalogenation of hydroximoyl halides. ijpcbs.comresearchgate.net This reaction involves the elimination of a hydrogen halide from the precursor upon treatment with a base, typically an organic amine like triethylamine. litres.ru

For this compound, the corresponding precursor would be a dibromoformohydroximoyl halide. The process involves halogenation of the parent aldoxime followed by dehydrohalogenation, although the intermediate hydroximoyl halide is often not isolated. litres.ru This method is highly convenient for generating unstable nitrile oxides directly in the presence of a trapping agent (dipolarophile) for cycloaddition reactions. litres.ruarchive.org The reaction is often performed in a two-phase water-organic solvent system or in a suitable organic solvent like chloroform (B151607) or THF. litres.ru

Comparative Analysis with Other Nitrile Oxide Generation Strategies

While dehydrohalogenation is prevalent, other methods exist for generating nitrile oxides. A comparative analysis highlights the distinct advantages and limitations of each approach. The two other principal strategies are the oxidative dehydrogenation of aldoximes and the dehydration of primary nitro compounds. ijpcbs.combeilstein-journals.org

Oxidative Dehydrogenation of Aldoximes: This method transforms an aldoxime directly into a nitrile oxide through oxidation. ijpcbs.com It avoids the need to prepare a hydroximoyl halide precursor. A variety of oxidizing agents can be employed, including lead tetraacetate, alkali hypohalites (e.g., NaOBr), N-bromosuccinimide (NBS), and milder reagents like hypervalent iodine compounds (e.g., diacetoxyiodobenzene, DIB). ijpcbs.combeilstein-journals.orgthieme-connect.comresearchgate.net The choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions with other functional groups in the molecule. thieme-connect.comresearchgate.net

Dehydration of Primary Nitro Compounds: This strategy, often called the Mukaiyama method, involves the elimination of a water molecule from a primary nitroalkane (R-CH₂NO₂). ijpcbs.comoup.com Common dehydrating agents include phenyl isocyanate in the presence of triethylamine, or combinations like ethyl chloroformate/triethylamine and benzenesulfonyl chloride/triethylamine. oup.comscispace.com A significant drawback of using phenyl isocyanate is the formation of a diphenylurea byproduct, which can complicate product purification. oup.com The methods using ethyl chloroformate or benzenesulfonyl chloride offer an advantage as their byproducts are water-soluble and easily removed by an aqueous wash. oup.com

| Generation Strategy | Precursor | Typical Reagents | Advantages | Disadvantages | Source(s) |

| Dehydrohalogenation | Hydroximoyl Halide | Triethylamine, NaOH | Widely applicable, reliable, often high-yielding. | Requires pre-synthesis of the hydroximoyl halide precursor. | litres.ruijpcbs.comwikipedia.org |

| Oxidative Dehydrogenation | Aldoxime | NaOBr, Pb(OAc)₄, DIB | Direct conversion from readily available aldoximes. | Risk of over-oxidation; oxidants can be harsh and non-selective. | ijpcbs.combeilstein-journals.orgthieme-connect.com |

| Dehydration | Primary Nitro Compound | PhNCO/Et₃N, ClCOOEt/Et₃N | Avoids halogenated intermediates. | Can require high temperatures; some methods produce difficult-to-remove byproducts. | ijpcbs.comoup.comscispace.com |

Mechanistic Investigations of Bromoformonitrile Oxide Reactivity

1,3-Dipolar Cycloaddition Reactions (DCs)

Bromoformonitrile oxide (BrCNO) is a reactive 1,3-dipole utilized in the synthesis of five-membered heterocyclic compounds. wikipedia.orgijpcbs.com The primary reaction pathway for this compound is the 1,3-dipolar cycloaddition (DC), a powerful tool in organic synthesis for constructing isoxazoline (B3343090) and isoxazole (B147169) rings. wikipedia.orgnih.govresearchgate.net This type of reaction, often referred to as a Huisgen cycloaddition, involves the concerted [3+2] cycloaddition of the nitrile oxide with a dipolarophile, typically an alkene or alkyne, to form the heterocyclic product. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the creation of complex molecular architectures with a high degree of control. ijpcbs.com

The 1,3-dipolar cycloaddition of nitrile oxides is a valuable method for the regio- and stereoselective synthesis of 2-isoxazolines and isoxazoles. wikipedia.orgnih.gov The regioselectivity of the cycloaddition, which determines the orientation of the dipole relative to the dipolarophile, is influenced by both electronic and steric factors. organic-chemistry.org In many cases, the reaction proceeds with high regioselectivity, leading to the preferential formation of one constitutional isomer. researchgate.netresearchgate.net For instance, the reaction of nitrile oxides with monosubstituted ethylenes typically yields 3,5-disubstituted isoxazolines as the primary or sole products. rushim.ru Stereoselectivity, the preferential formation of one stereoisomer over others, is also a key feature of these reactions, with the addition often being stereoconservative with respect to the dipolarophile. organic-chemistry.orgresearchgate.net

The reaction of this compound with naphthoquinone derivatives serves as a clear example of its reactivity and the subsequent transformations of the initial products. The 1,3-dipolar cycloaddition occurs across the carbon-carbon double bond of the naphthoquinone ring system. researchgate.netresearchgate.net A notable characteristic of using this compound in these reactions is the spontaneous aromatization of the initial cycloadduct. researchgate.net Unlike the reaction with benzonitrile (B105546) oxide, where the primary naphthoisoxazolinedione cycloadducts can be isolated in good yields, the cycloaddition of this compound directly yields the corresponding aromatized naphthoisoxazolediones. researchgate.netresearchgate.net This direct pathway to the aromatized product highlights the influence of the bromo substituent on the reactivity and stability of the intermediate species.

Table 1: Cycloaddition of Nitrile Oxides with Naphthoquinone Derivatives This table is interactive. You can sort and filter the data.

| Nitrile Oxide | Dipolarophile | Product Type | Aromatization | Yield | Citation |

|---|---|---|---|---|---|

| Benzonitrile oxide | Naphthoquinone | Naphthoisoxazolinedione | No (Isolated) | Good | researchgate.net, researchgate.net |

| This compound | Naphthoquinone | Naphthoisoxazoledione | Yes (Direct) | Good | researchgate.net, researchgate.net |

The cycloaddition of this compound has been investigated with various cyclic and acyclic oxobutenoic acid derivatives. researchgate.netresearchgate.net In reactions with 5-methoxyfuran-2(5H)-one, this compound adds regioselectively to give 3-bromo-6-exo-methoxy-3a,6a-dihydrofuro[3,4-d]isoxazol-4(6H)-one. researchgate.netresearchgate.net This demonstrates the high degree of regiocontrol exerted in the cycloaddition process. Similarly, reactions with open-chain derivatives like methyl (Z)- and (E)-4,4-dimethoxybut-2-enoates also proceed, though they can result in mixtures of products. researchgate.net These studies showcase the utility of this compound in creating complex, functionalized isoxazoline systems from readily available starting materials.

Table 2: Research Findings on Cycloaddition of this compound with Furanones and Oxobutenoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Dipolarophile | Reagent | Product | Regioselectivity | Citation |

|---|---|---|---|---|

| 5-methoxyfuran-2(5H)-one | This compound | 3-Bromo-6-exo-methoxy-3a,6a-dihydrofuro[3,4-d]isoxazol-4(6H)-one | High | researchgate.net, researchgate.net |

| Methyl (Z)-4,4-dimethoxybut-2-enoate | This compound | Mixture of isoxazolines | Moderate | researchgate.net |

| Methyl (E)-4,4-dimethoxybut-2-enoate | This compound | Mixture of isoxazolines | Moderate | researchgate.net |

The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful synthetic strategy for the construction of complex polycyclic molecules. ijpcbs.comrushim.ru This reaction involves a molecule containing both a nitrile oxide precursor and a dipolarophile (an alkene or alkyne), which upon generation of the nitrile oxide, undergo an internal cycloaddition. mdpi.com The INOC reaction is highly regarded for its ability to exert exceptional regio- and stereochemical control, making it a popular method in total synthesis. ijpcbs.commdpi.com The constrained geometry of the intramolecular process often dictates a specific, predictable outcome. For example, the INOC of a nitrile oxide derived from an N-propargylbenzimidazole oxime has been used to synthesize a novel tetracyclic isoxazole system with a "6-5-5-5" fused ring pattern, a structure that would be challenging to assemble using intermolecular strategies. mdpi.com This highlights the power of INOC to create two new rings and multiple stereocenters in a single, efficient step. mdpi.commdpi.com

The pathways and outcomes of 1,3-dipolar cycloadditions involving nitrile oxides can be significantly influenced by the reaction conditions. nih.gov While many of these reactions are performed under standard thermal activation in common organic solvents, research has increasingly focused on alternative conditions to enhance reaction efficiency, selectivity, and environmental compatibility. nih.govresearchgate.net

The use of "non-conventional" or green solvents has emerged as an advantageous alternative to traditional organic solvents for nitrile oxide cycloadditions. nih.govtext2fa.ir Among these, ionic liquids (ILs) and supercritical carbon dioxide (scCO₂) have shown significant promise. nih.gov

Ionic Liquids (ILs) are salts that are liquid at low temperatures and are noted for their non-volatility and chemical stability. researchgate.netfrontiersin.org They can serve as effective media for 1,3-dipolar cycloadditions. rushim.ruscribd.com For example, ethoxycarbonylformonitrile oxide has been successfully generated and reacted in situ within ionic liquids like 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate (B81430) or hexafluorophosphate. rushim.ru The use of ILs can influence reaction rates and, in some cases, selectivity, due to their unique solvent properties such as high polarity and internal pressure. researchgate.netpucrs.br

Supercritical Carbon Dioxide (scCO₂) is an environmentally benign solvent that exhibits properties of both a liquid and a gas above its critical temperature and pressure. researchgate.netresearchgate.net It has been demonstrated as a viable medium for nitrile oxide cycloadditions. nih.govrsc.org A key advantage of scCO₂ is that its solvent properties, such as density, can be tuned by adjusting pressure and temperature. researchgate.netrsc.org This tunability can be exploited to control the regioselectivity of the cycloaddition reaction. rsc.org Furthermore, in some cases, cycloadditions performed in scCO₂ have shown higher stereoselectivity compared to those in conventional solvents. researchgate.netrsc.org The ease of product separation by simple depressurization further enhances the green credentials of this medium. researchgate.net

Influence of Reaction Conditions on Cycloaddition Pathways

Application of Alternative Activation Methods (e.g., Microwave Irradiation, Ultrasound)

The generation and subsequent reactions of unstable intermediates like this compound can be significantly influenced by the method of activation. Alternative energy sources such as microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools in chemical synthesis for process intensification. coventry.ac.uk These techniques offer distinct advantages over conventional heating by providing energy to the reaction medium in different ways. researchgate.netwiley.com

Microwave irradiation accelerates reactions by directly heating the bulk material through dipolar polarization and ionic conduction mechanisms, which can lead to rapid temperature increases. researchgate.netnih.gov This can result in dramatically reduced reaction times, often solvent-free conditions, and improved product yields. nih.gov Ultrasound, on the other hand, promotes reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and creating highly reactive species. coventry.ac.ukwiley.com

The combination of microwave and ultrasound has been explored to leverage the benefits of both, overcoming the limitations of mass transfer in microwave heating and the limited heating capacity of ultrasound alone. coventry.ac.uk Studies have shown that simultaneous irradiation can produce synergistic effects, potentially promoting chemical reactions more effectively than either method used in isolation. coventry.ac.uk For nitrile oxide chemistry, these methods can be applied to facilitate their in situ generation and subsequent cycloaddition or dimerization reactions, offering a greener and more efficient alternative to traditional thermal methods. wiley.comnih.gov

Table 1: Comparison of Activation Methods in Chemical Synthesis

| Feature | Conventional Heating | Microwave (MW) Irradiation | Ultrasound (US) Irradiation |

| Energy Transfer | Conduction/Convection | Dielectric Heating | Acoustic Cavitation |

| Heating Pattern | Surface to interior | Bulk, simultaneous | Localized hot spots |

| Reaction Times | Often long | Significantly shorter | Can be shorter |

| Energy Efficiency | Lower | Higher | Variable |

| Key Effect | Thermal energy | Rapid thermal effect | Enhanced mass transfer, radical formation |

| Typical Application | Standard reflux | Rapid synthesis, solvent-free reactions | Heterogeneous reactions, initiation |

Substituent Electronic Effects on Cycloaddition Reactivity

The [3+2] cycloaddition reaction is a hallmark of nitrile oxide reactivity. The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of substituents on the dipolarophile (the alkene or alkyne partner). These influences are broadly categorized into resonance and inductive effects. lasalle.edu

Resonance Effects: These occur through the π-system. Electron-donating groups (EDGs) with lone pairs (e.g., -OR, -NR₂) can push electron density into the reacting π-bond, making the dipolarophile more nucleophilic and activating it towards cycloaddition. lasalle.edulibretexts.org Conversely, electron-withdrawing groups (EWGs) with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) pull electron density away from the reacting bond, deactivating the system. lasalle.edu

Inductive Effects: These are transmitted through the σ-bond framework and are related to electronegativity. Halogen substituents, for instance, are inductively electron-withdrawing but can be resonance-donating. lasalle.edu

In the context of this compound cycloadditions, these electronic effects dictate the orientation of the addition. For example, in reactions with naphthoquinone derivatives, the cycloaddition proceeds regioselectively across the C=C double bond to yield isoxazoline structures. researchgate.net The frontier molecular orbital (FMO) theory is often used to rationalize these outcomes, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's facility and regiochemistry. The nature of the substituent alters the energy and coefficients of these orbitals, thereby controlling the reaction pathway. rushim.ru Generally, reactions of nitrile oxides are regioselective, with only one of the two possible regioisomers being isolated. researchgate.net

Table 2: Influence of Substituent Electronic Effects on Cycloaddition

| Substituent Type | Electronic Effect | Influence on Dipolarophile | Expected Outcome on Reactivity |

| Electron-Donating Group (EDG) | Resonance-donating, Inductive-donating | Increases electron density of the π-system | Activates the dipolarophile, can alter regioselectivity |

| Electron-Withdrawing Group (EWG) | Resonance-withdrawing, Inductive-withdrawing | Decreases electron density of the π-system | Deactivates the dipolarophile, can alter regioselectivity |

| Halogens | Resonance-donating, Inductive-withdrawing | Net deactivating effect due to induction | Deactivates the ring but directs ortho/para in aromatic systems |

Dimerization Pathways: Furoxan Formation

In the absence of a suitable dipolarophile, many nitrile oxides undergo a characteristic dimerization reaction to form stable six-membered rings called furoxans (1,2,5-oxadiazole 2-oxides). archive.orgwikipedia.org This is a common and often competing pathway in reactions involving the in situ generation of unstable nitrile oxides. nsf.gov

Mechanistic studies, including density functional theory (DFT) calculations, indicate that the dimerization is not a concerted process but rather a stepwise reaction. nih.govlitres.ru The process is believed to proceed through the formation of a dinitrosoalkene intermediate which possesses significant diradical character. nih.gov The rate-determining step in this pathway is the initial C-C bond formation between two nitrile oxide molecules. nih.govlitres.ru For aromatic nitrile oxides, this step can be retarded due to the disruption of conjugation between the aryl group and the nitrile oxide moiety. nih.gov

Formation of Dibromofuroxan (B14151647)

This compound is highly unstable and readily dimerizes. rushim.rulitres.ru This dimerization leads to the formation of its stable dimer, dibromofuroxan. litres.ru The generation of this compound in the gas phase for spectroscopic analysis is often accompanied by the observation of this more stable furoxan product. rushim.rulitres.ru The formation of dibromofuroxan from two molecules of this compound serves as a classic example of this dimerization pathway.

Table 3: Dimerization of this compound

| Reactant (Monomer) | Product (Dimer) | Reaction Type |

| This compound (BrCNO) | Dibromofuroxan | Dimerization / [3+2] Cycloaddition |

Ion-Molecule Reactions of Ionized this compound Species

The high reactivity and instability of molecules like this compound make them challenging to study using conventional methods. litres.ru Gas-phase studies using mass spectrometry provide a powerful alternative for characterizing such transient species. nih.gov Ion-molecule reactions, studied within the controlled environment of a mass spectrometer (such as a quadrupole ion trap), allow for the investigation of the intrinsic reactivity of an ion with a neutral reagent gas. nih.govpsu.edu

For this compound, this involves its generation and ionization in the gas phase, followed by mass selection of the resulting parent ion (BrCNO⁺˙). rushim.ru This selected ion is then allowed to react with a neutral gas. The resulting product ions are analyzed to provide structural and mechanistic information. nih.govrsc.org These gas-phase reactions can serve as an alternative to other tandem mass spectrometry techniques like collision-induced dissociation for structure elucidation. nih.gov This approach has been fundamental in characterizing unstable nitrile oxides and their related species. rushim.rulitres.ru

Thermal Isomerization Studies and Pathways

Thermal isomerization represents another potential reaction channel for nitrile oxides. Under thermal conditions, some nitrile oxides can rearrange to form isocyanates. litres.ru This transformation is particularly noted for sterically stabilized nitrile oxides which, when heated in solvents like benzene (B151609) or toluene, isomerize rather than dimerize. litres.ru

The propensity for isomerization versus dimerization can be influenced by substituents. For example, nitrile oxides bearing electron-withdrawing groups may favor dimerization to furoxans, while others isomerize to isocyanates. litres.ru Theoretical studies on other chemical systems have shown that thermal isomerizations often proceed through low-energy pathways, allowing them to occur at moderate temperatures. aps.org While specific detailed studies on the thermal isomerization of this compound are not widely documented, this pathway remains a recognized reactivity pattern for the nitrile oxide functional group. The process generally involves the migration of the R-group from carbon to the nitrogen atom, with concomitant rearrangement of the CNO framework.

Theoretical and Computational Chemistry Approaches to Bromoformonitrile Oxide

Quantum Mechanical and Ab Initio Calculations

Quantum mechanical and ab initio calculations are fundamental to understanding the intrinsic properties of molecules like bromoformonitrile oxide. These methods, which solve the Schrödinger equation without empirical data, provide deep insights into molecular structure, stability, and reactivity.

Elucidation of Molecular Geometries and Electronic Structures

Ab initio calculations are instrumental in determining the precise three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For this compound (BrCNO), these calculations can predict bond lengths, bond angles, and dihedral angles. The electronic structure, which governs the molecule's chemical behavior, can be detailed through the analysis of molecular orbitals and electron density distribution. While specific ab initio studies on this compound are not extensively detailed in the provided results, the principles of these calculations are well-established for similar chemical entities. For instance, studies on related bromine oxides and organic molecules demonstrate the power of methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) to yield accurate geometries and electronic properties. researchgate.netmdpi.com

Assessment of Stability and Energetics of Reaction Intermediates

The stability of a molecule and its reaction intermediates can be quantitatively assessed using ab initio methods by calculating their energies. nih.gov The heat of formation and the relative energies of different isomers or conformers can be determined, providing crucial thermodynamic information. researchgate.netscispace.com For this compound, which can be generated in situ, understanding its stability is key to controlling its subsequent reactions. scribd.com Theoretical studies on analogous compounds, such as bromine dioxides, have successfully estimated their heats of formation and explored the thermodynamics of their reactions. researchgate.net These computational approaches can also map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction mechanism from a thermodynamic and kinetic perspective. d-nb.info

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry for investigating the electronic structure of atoms, molecules, and solids. researchgate.netutas.edu.au It offers a balance between accuracy and computational cost, making it suitable for studying complex chemical systems and reactions.

Mechanistic Pathway Elucidation through Transition State Analysis

DFT calculations are particularly effective in mapping out the intricate details of reaction mechanisms. qub.ac.ukpku.edu.cn By locating and characterizing the transition state structures, which represent the energy maxima along a reaction coordinate, chemists can understand the feasibility and kinetics of a particular chemical transformation. For reactions involving this compound, such as cycloadditions, DFT can be employed to calculate the activation energies for different possible pathways, thus predicting the most likely mechanism. pku.edu.cnresearchgate.net The analysis of the transition state geometry provides insights into the bonding changes that occur during the reaction.

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Regioselectivity and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcome of pericyclic reactions, including the 1,3-dipolar cycloadditions that this compound readily undergoes. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov The energy gap between the interacting HOMO and LUMO is a critical factor in determining the reaction's feasibility; a smaller gap generally leads to a faster reaction. nih.gov

In the context of this compound cycloadditions, FMO theory can predict the regioselectivity—the orientation of the dipole and the dipolarophile in the resulting five-membered ring. researchgate.netwikipedia.org The reaction is typically controlled by the interaction of the orbitals with the largest coefficients on the reacting atoms. DFT calculations are used to determine the energies and shapes of the HOMO and LUMO for both this compound and the dipolarophile, allowing for a quantitative prediction of the major regioisomer. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Interactions in Cycloaddition Reactions

| Interaction Type | Description | Implication for Reactivity |

| HOMOdipole - LUMOdipolarophile | The highest energy electrons of the 1,3-dipole interact with the lowest energy empty orbital of the dipolarophile. | Favorable for electron-rich dipoles and electron-poor dipolarophiles. |

| HOMOdipolarophile - LUMOdipole | The highest energy electrons of the dipolarophile interact with the lowest energy empty orbital of the 1,3-dipole. | Favorable for electron-poor dipoles and electron-rich dipolarophiles. |

Reactivity Descriptor Analysis

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. psu.eduscielo.org.mx These descriptors are derived from the change in energy as a function of the number of electrons and can be used to understand and predict chemical behavior. researchgate.netfung-group.org

Key global reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A global reactivity index that measures the propensity of a species to accept electrons.

Local reactivity descriptors, such as the Fukui function (f(r)) , pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. psu.edu By calculating these descriptors for this compound, one can gain a deeper understanding of its inherent reactivity and predict its behavior in various chemical reactions.

Table 2: Key DFT Reactivity Descriptors

| Descriptor | Definition | Chemical Interpretation |

| Electronegativity (χ) | χ = - (∂E/∂N)v(r) | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (1/2)(∂²E/∂N²)v(r) | Resistance to deformation or change in electron number. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ is the chemical potential) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Identifies the regions of a molecule that are most susceptible to attack by a reagent. |

Advanced Computational Methodologies

Computational Thermochemistry and Chemical Dynamics Studies

This compound (BrCNO) is a member of the nitrile oxide family, a class of compounds known for their high reactivity and utility as 1,3-dipoles in organic synthesis. rushim.ruijpcbs.com Most nitrile oxides are unstable, with some being explosive, a characteristic that complicates the experimental study of their physical and chemical properties. rushim.ru Due to its instability, this compound is typically generated in situ for reactions or studied in the gas phase. scribd.com These challenges underscore the importance of theoretical and computational chemistry in elucidating the fundamental characteristics of BrCNO.

Computational methods, particularly ab initio calculations and Density Functional Theory (DFT), have become indispensable tools for investigating such transient species. scribd.com Early studies by Pasinszki and Westwood involved the gas-phase generation of BrCNO and employed ab initio calculations to analyze its properties. rushim.ru These computational approaches allow for the determination of molecular structures, vibrational frequencies, and energetic properties without the need for isolating the unstable compound. nih.gov

While specific, detailed thermochemical tables for BrCNO are not broadly published in introductory literature, the methodologies for their calculation are well-established. DFT is a widely used method for these calculations. uci.edu For instance, DFT calculations using the B3LYP functional with the 6-31G* basis set have been successfully applied to investigate the chemical dynamics of nitrile oxide dimerization. acs.org Such studies reveal that these reactions often proceed stepwise through dinitrosoalkene diradical intermediates, and they can explain why certain nitrile oxides are more or less stable toward dimerization. acs.org The investigation of reaction dynamics for unstable molecules like BrCNO relies on these computational techniques to map out potential energy surfaces and identify transition states, providing insights into reaction mechanisms and kinetics that are difficult to obtain experimentally. mdpi.com

| Computational Method | Focus of Study | Type of Information Obtained | Reference Compound(s) |

|---|---|---|---|

| Ab Initio Calculations | Molecular Properties | Geometric structure, electronic properties | This compound (BrCNO) |

| Density Functional Theory (DFT) at B3LYP/6-31G* | Reaction Dynamics (Dimerization) | Stepwise reaction mechanism, diradical intermediates, transition state energies | Acetonitrile oxide, p-chlorobenzonitrile oxide |

| Frontier Molecular Orbital (FMO) Theory | Reaction Regioselectivity | Explanation of product formation in cycloaddition reactions based on HOMO-LUMO interactions | General Nitrile Oxides |

Emerging Quantum Computational Chemistry Contributions

Quantum computational chemistry represents a paradigm shift from classical computational methods, promising to solve classically intractable chemical problems. arxiv.orgacs.org This emerging field leverages the principles of quantum mechanics not just in its theoretical framework, but also in its hardware, to perform exact simulations of molecules with complex electronic behavior. acs.org While classical methods like Density Functional Theory (DFT) are powerful, they rely on approximations that can fall short for systems with strong electron correlation or for describing complex dynamic processes. acs.org

A review of current scientific literature indicates that this compound has not yet been the specific subject of a published study using quantum computing algorithms. The application of quantum computers in chemistry is still nascent, with researchers focusing on benchmarking algorithms on smaller, well-understood molecules or systems of industrial importance, such as catalysts or materials for solar cells. arxiv.orgacs.orgaiche.org

However, unstable and highly reactive molecules like this compound are precisely the type of systems that could benefit significantly from this future technology. The inherent challenges in describing the electronic structure and reactivity of the nitrile oxide functional group make it an ideal candidate for quantum simulation. Quantum algorithms are being developed to:

Calculate the ground and excited state energies of molecules with high accuracy, which is crucial for understanding reaction thermodynamics and photochemical processes. acs.org

Simulate molecular dynamics, offering a more precise picture of reaction pathways and transition states than is currently possible. aiche.org

Investigate complex phenomena in materials, such as the properties of metal oxides, which share challenges with small, reactive inorganic molecules. arxiv.org

The development of fault-tolerant quantum computers is expected to revolutionize the prediction of molecular properties and reaction outcomes, moving beyond approximation to exact simulation and accelerating the design of new molecules and materials. aiche.org

| Capability | Classical Methods (e.g., DFT) | Emerging Quantum Algorithms (Potential) |

|---|---|---|

| Ground State Energy | Good accuracy via approximations (functionals). Errors can be systematic. | Potential for exact or near-exact calculation, overcoming approximation limits. |

| Electron Correlation | Approximated. Can be challenging for unstable, multi-reference systems. | Naturally handles quantum superposition and entanglement, providing an exact description of electron correlation. |

| Reaction Dynamics | Simulation of potential energy surfaces is computationally expensive and approximate. | Potential for exact simulation of quantum dynamics, providing precise reaction mechanisms and rates. |

| Scalability | Scales poorly with system size for high-accuracy methods. | Theoretically scales more efficiently for certain complex chemical problems, promising solutions for currently intractable systems. |

Strategic Applications of Bromoformonitrile Oxide in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The high reactivity of the nitrile oxide functional group in bromoformonitrile oxide makes it an excellent participant in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.gov This reactivity is harnessed for the synthesis of a variety of important heterocyclic scaffolds.

This compound is frequently utilized in the 1,3-dipolar cycloaddition with alkynes and alkenes to furnish isoxazole (B147169) and isoxazoline (B3343090) rings, respectively. These heterocycles are prevalent in many biologically active compounds. The cycloaddition reactions involving this compound, often generated in situ from dibromoformaldoxime, proceed with high regioselectivity. unimi.itneurotorium.org

The reaction with alkynes provides a direct and regioselective route to 3-bromo-5-substituted isoxazoles. nih.gov Similarly, its reaction with alkenes yields 3-bromoisoxazoline derivatives. researchgate.net For instance, the cycloaddition of this compound with various alkenes serves as a key step in creating functionalized isoxazoline libraries. researchgate.net The bromine atom on the resulting heterocyclic ring serves as a useful handle for further synthetic transformations, allowing for the introduction of additional functional groups and the generation of molecular diversity.

The 1,3-dipolar cycloadditions of this compound to cyclic and open-chain 4-oxobut-2-enoic acid derivatives have been investigated, leading to the formation of various isoxazolines. While the addition to certain cyclic enones can be highly regioselective, reactions with acyclic systems may yield mixtures of regioisomeric isoxazolines.

The versatility of this compound extends to the synthesis of more complex heterocyclic systems such as spiroisoxazolines and fused quinones. Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. This compound undergoes cycloaddition with exocyclic methylene (B1212753) compounds to produce spiroisoxazolines with high regioselectivity.

Furthermore, this compound has proven effective in the synthesis of quinone-fused heterocyclic systems. Its reaction with naphthoquinone derivatives leads to the formation of naphthoisoxazolinediones. In some cases, the initial cycloadducts can be isolated, while in others, they undergo spontaneous aromatization to yield the corresponding naphthoisoxazolediones directly. These fused quinone structures are of interest for their potential biological activities, including as inhibitors of enzymes like Hsp90.

Role as a Key Intermediate in Complex Natural Product Synthesis

The ability to introduce a functionalized heterocyclic core makes this compound a valuable intermediate in the total synthesis and structural modification of natural products. unimi.it Its application allows for the efficient construction of key structural motifs found in complex bioactive molecules.

A significant example is its use in the synthesis of analogues of L-tricholomic acid, a naturally occurring amino acid isolated from the mushroom Tricholoma muscarium. unimi.it The key step in the synthesis of these analogues involves the 1,3-dipolar cycloaddition of this compound with a suitable dipolarophile. unimi.it This strategy enables the creation of the core isoxazoline ring structure, which is then further elaborated to yield the target natural product analogues. unimi.it The diastereomers formed in the cycloaddition can be separated, allowing for the preparation of stereochemically pure compounds. unimi.it

Precursor in Target-Oriented Synthetic Methodologies

This compound serves as a crucial precursor in synthetic strategies aimed at creating molecules with specific biological functions. Its utility in constructing isoxazole and isoxazoline rings is leveraged to design and synthesize novel bioactive compounds.

The synthesis of analogues of natural products is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. As mentioned previously, this compound is a key reagent in the synthesis of analogues of L-tricholomic acid. unimi.it By varying the dipolarophile used in the cycloaddition reaction, a series of analogues with modifications to the amino acid side chain and increased molecular complexity can be generated. unimi.it This approach has been successfully employed to create a library of L-tricholomic acid analogues for biological evaluation. unimi.it

The analogues of L-tricholomic acid, synthesized using this compound, have been specifically designed and evaluated as potential ligands for ionotropic glutamate (B1630785) receptors (iGluRs), which include the N-Methyl-D-aspartate (NMDA) receptor. unimi.it L-tricholomic acid itself interacts with glutamate receptors. The synthetic analogues were created to explore the structure-activity relationship and to identify potential selective ligands for iGluR subtypes. unimi.it While the synthesized analogues showed a general decrease in affinity for AMPA or KA receptors, this targeted approach highlights the role of this compound in generating novel chemical entities for screening against specific biological targets like the NMDA receptor. unimi.it

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies and Precursors for Bromoformonitrile Oxide

The generation of this compound is a critical step that dictates its accessibility and application. Current methods often rely on the in situ generation from precursors like dibromoformaldoxime due to the high reactivity and instability of the nitrile oxide. ontosight.aiscribd.comunimi.itlitres.ru Future research should focus on the development of new and more efficient synthetic routes.

Key Research Objectives:

Development of Stable Precursors: Designing and synthesizing novel precursors that are more stable, less hazardous, and can release this compound under mild and specific conditions would be a significant advancement.

Alternative Generation Methods: Exploring non-traditional methods for its generation, such as photolytic or electrochemical activation of suitable precursors, could offer better control over its formation and subsequent reactions.

Flow Chemistry Approaches: The use of microfluidic reactors could provide a safer and more efficient way to generate and immediately use the reactive this compound, minimizing decomposition and side reactions.

Unaddressed Challenges:

The inherent instability of this compound makes its isolation and purification difficult, thus complicating the development and validation of new synthetic methods. litres.ru

Identifying precursors that offer a balance between stability for storage and sufficient reactivity for efficient generation remains a significant challenge.

In-depth Mechanistic Understanding of Complex and Competing Transformations

While the 1,3-dipolar cycloaddition is the most well-known reaction of this compound, a detailed mechanistic understanding of this and other competing transformations is still lacking. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of its reactions are not always fully predictable, suggesting that subtle electronic and steric factors play a crucial role.

Key Research Objectives:

Kinetic and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies on its cycloaddition reactions with a wide range of dipolarophiles will help in elucidating the factors governing the reaction pathways.

Investigation of Side Reactions: A thorough investigation into potential side reactions, such as dimerization to furoxans or rearrangement to isocyanates, under various reaction conditions is necessary to optimize the desired transformations. litres.ru

Isotopic Labeling Studies: Employing isotopic labeling can provide definitive insights into bond-forming and bond-breaking processes during its reactions.

Unaddressed Challenges:

The transient nature of this compound makes direct observation and characterization of reaction intermediates challenging, often requiring sophisticated spectroscopic techniques and trapping experiments. scribd.com

Disentangling the complex interplay of frontier molecular orbital interactions, steric hindrance, and solvent effects that dictate the outcome of its reactions is a formidable task. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the structure, energetics, and reactivity of transient species like this compound.

Key Research Objectives:

High-Level Quantum Chemical Calculations: Utilizing high-level theoretical methods to accurately predict the geometry, electronic structure, and spectroscopic properties of this compound and its transition states. nist.gov

Modeling Reaction Pathways: Developing predictive models for the regioselectivity and stereoselectivity of its cycloaddition reactions by calculating the activation barriers for different possible pathways.

Solvent Effect Modeling: Incorporating explicit and implicit solvent models in calculations to better understand the role of the reaction medium on the stability and reactivity of this compound.

Unaddressed Challenges:

The accuracy of computational models is highly dependent on the chosen level of theory and basis set, requiring careful benchmarking against experimental data, which is often scarce for highly reactive intermediates.

Modeling the dynamic behavior of such a reactive species in solution, including its interactions with solvent molecules and other reactants, remains computationally expensive and complex.

Investigation of Stereocontrol in this compound Cycloadditions

Achieving high levels of stereocontrol in the cycloaddition reactions of this compound is a significant challenge with important implications for the synthesis of complex, stereochemically defined molecules.

Key Research Objectives:

Chiral Auxiliaries: Exploring the use of chiral auxiliaries on the dipolarophile to induce diastereoselectivity in the cycloaddition reactions.

Chiral Catalysts: Developing chiral Lewis acids or organocatalysts that can coordinate to either the nitrile oxide or the dipolarophile to create a chiral environment and influence the stereochemical outcome.

Substrate Control: Systematically studying the influence of stereocenters already present in the dipolarophile on the facial selectivity of the cycloaddition. researchgate.net

Unaddressed Challenges:

The high reactivity of this compound can lead to background reactions that are difficult to suppress, potentially lowering the enantiomeric or diastereomeric excess.

Designing catalysts that can effectively interact with the linear nitrile oxide functionality and control the approach of the dipolarophile is a non-trivial task.

Development of Catalytic Protocols for this compound Reactions

The development of catalytic methods for reactions involving this compound is still in its infancy. Catalysis could offer significant advantages in terms of efficiency, selectivity, and sustainability.

Key Research Objectives:

Lewis Acid Catalysis: Investigating the use of Lewis acids to activate the dipolarophile, thereby accelerating the cycloaddition and potentially influencing its regioselectivity and stereoselectivity.

Organocatalysis: Exploring the potential of various organocatalytic modes of activation for reactions involving this compound.

Transition Metal Catalysis: Designing transition metal complexes that could potentially engage in novel catalytic cycles with this compound, leading to new types of transformations beyond cycloadditions.

Unaddressed Challenges:

The high reactivity of this compound makes it a potential poison for many catalysts.

Identifying catalytic systems that are compatible with the conditions required for the in situ generation of this compound is a key challenge.

The development of truly catalytic asymmetric reactions remains a major hurdle to be overcome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.